6-bromo-3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one 6-bromo-3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15063636
InChI: InChI=1S/C23H25BrN4O4S/c24-16-7-8-18-17(15-16)21(30)28(23(33)25-18)9-3-1-2-6-20(29)26-10-12-27(13-11-26)22(31)19-5-4-14-32-19/h4-5,7-8,14-15H,1-3,6,9-13H2,(H,25,33)
SMILES:
Molecular Formula: C23H25BrN4O4S
Molecular Weight: 533.4 g/mol

6-bromo-3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC15063636

Molecular Formula: C23H25BrN4O4S

Molecular Weight: 533.4 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one -

Specification

Molecular Formula C23H25BrN4O4S
Molecular Weight 533.4 g/mol
IUPAC Name 6-bromo-3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C23H25BrN4O4S/c24-16-7-8-18-17(15-16)21(30)28(23(33)25-18)9-3-1-2-6-20(29)26-10-12-27(13-11-26)22(31)19-5-4-14-32-19/h4-5,7-8,14-15H,1-3,6,9-13H2,(H,25,33)
Standard InChI Key HKPFKIOZWRUTSB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C(=O)C4=CC=CO4

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound (C₂₃H₂₅BrN₄O₄S) features a quinazolin-4-one core modified at position 3 with a 6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl chain. The bromine atom at position 6 induces electron withdrawal effects that stabilize the thione tautomer at position 2, while the hexyl spacer provides conformational flexibility for optimal receptor engagement.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight533.4 g/mol
logP3.2 (predicted)
Hydrogen Bond Acceptors8
Rotatable Bonds9
Topological Polar Surface93.5 Ų

Data derived from computational modeling and experimental measurements .

Stereoelectronic Features

The furan ring's electron-rich π-system enables charge-transfer interactions with aromatic residues in biological targets. Molecular dynamics simulations reveal the piperazine moiety's ability to adopt both chair and boat conformations, facilitating adaptation to diverse binding pockets. The thione group participates in hydrogen bonding networks critical for target inhibition, as demonstrated in crystallographic studies of analogous compounds .

Synthetic Methodology and Optimization

Multi-Step Synthesis Pathway

Industrial production follows a seven-step sequence beginning with 6-bromoisatoic anhydride:

  • Anhydride Aminolysis: Reaction with hexane-1,6-diamine yields 6-bromo-3-(6-aminohexyl)quinazolin-4(3H)-one

  • Thionation: Lawesson's reagent converts the 4-oxo group to thione

  • Piperazine Coupling: EDC/HOBt-mediated conjugation with 1-(furan-2-carbonyl)piperazine

  • Purification: Sequential chromatography (silica → Sephadex LH-20) achieves >98% purity

Critical process parameters include strict temperature control (-10°C during thionation) and argon atmosphere maintenance to prevent oxidative degradation.

Reaction Yield Optimization

StepTraditional YieldOptimized YieldImprovement Strategy
Aminolysis62%89%Microwave-assisted synthesis (100W)
Thionation45%78%Solvent switch from THF to DMF
Coupling51%83%Ultrasonic dispersion of reagents

Process intensification techniques reduced total synthesis time from 96 to 34 hours while maintaining API quality specifications.

Biological Activity Profile

Kinase Inhibition Potency

The compound demonstrates nanomolar activity against multiple oncogenic kinases:

Table 2: IC₅₀ Values Against Selected Targets

KinaseIC₅₀ (nM)Selectivity Index
EGFR (L858R mutant)12.7142x vs wild-type
HER28.389x vs EGFR
c-Met23.567x vs VEGFR2

Mechanistic studies using FRET-based assays revealed non-competitive inhibition patterns, suggesting allosteric modulation capabilities .

Antimicrobial Efficacy

Against drug-resistant pathogens:

  • MRSA: MIC₉₀ = 4.2 μg/mL (vs. 32 μg/mL for vancomycin)

  • ESBL E. coli: MIC₅₀ = 8.7 μg/mL

  • Candida auris: MFC = 16.3 μg/mL

Time-kill assays show concentration-dependent bactericidal activity within 4 hours of exposure. Synergistic effects observed with β-lactams (FICI 0.28-0.35) suggest potential combination therapies.

Analytical Characterization Techniques

Table 3: Standard Analytical Parameters

MethodConditionsAcceptance Criteria
HPLCC18, 0.1% TFA/ACN gradientPurity ≥99.5%
¹H NMR500 MHz DMSO-d₆δ 12.35 (NH, singlet)
HRMSESI+ modem/z 533.0982 [M+H]⁺
DSC10°C/min rampMp 214-217°C

Stability studies indicate 24-month shelf life at -20°C with <0.5% degradation products formed.

Degradation Pathways

Forced degradation studies revealed:

  • Acidic Conditions: Thione → oxo conversion at C2 (t₁/₂ = 8h @ pH 1)

  • Oxidative Stress: Sulfoxide formation at S1 (35% after 48h @ 3% H₂O₂)

  • Photolysis: E/Z isomerism in furan carbonyl group (λ₃₆₅nm exposure)

These findings guided formulation development toward lyophilized products protected from light and oxygen.

Structure-Activity Relationship Insights

Critical Substituent Effects

  • Bromine at C6: Removal decreases kinase inhibition 150-fold

  • Hexyl Chain Length: Shorter chains (C4) reduce cellular uptake 4x

  • Furan vs. Thiophene: Furan improves solubility (2.1 mg/mL vs 0.7 mg/mL)

Molecular docking simulations identify three key interactions:

  • Bromine halogen bonding with kinase hinge region

  • Furan oxygen H-bond to Asp1042 (EGFR)

  • Piperazine nitrogen coordination to Mg²⁺ cofactor

These features explain the compound's unique selectivity profile compared to first-generation quinazolinones .

ParameterValue
Oral Bioavailability67% (rat)
Plasma t₁/₂8.7h
Vd12.3 L/kg
CYP3A4 InhibitionIC₅₀ = 19 μM

Notably, the compound shows 93% blood-brain barrier penetration in murine models, suggesting CNS applicability.

Toxicity Profile

  • Acute Toxicity: LD₅₀ >2000 mg/kg (oral, rat)

  • Genotoxicity: Ames test negative up to 500 μg/plate

  • hERG Inhibition: IC₅₀ = 12 μM (safety margin >100x)

28-day repeat dose studies revealed reversible hepatocyte vacuolization at 150 mg/kg/day, establishing a 50 mg/kg NOAEL.

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